N~4~-(4-fluorophenyl)-N~2~-methyl-5-nitro-N~2~-phenylpyrimidine-2,4,6-triamine
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Overview
Description
N4-(4-Fluorophenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a nitro group, and a pyrimidine ring
Preparation Methods
The synthesis of N4-(4-Fluorophenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using reagents like nitric acid and sulfuric acid under controlled conditions.
Substitution Reactions: The fluorophenyl and phenyl groups are introduced through substitution reactions using appropriate aryl halides and catalysts.
Industrial production methods often involve optimizing these reactions to increase yield and reduce byproducts, making the process more cost-effective and scalable .
Chemical Reactions Analysis
N4-(4-Fluorophenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
N4-(4-Fluorophenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N4-(4-Fluorophenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
N4-(4-Fluorophenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine can be compared with other similar compounds, such as:
N4-(4-Fluorophenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine: This compound has a similar structure but with a methylphenyl group instead of a phenyl group, which may affect its reactivity and biological activity.
N4-(4-Fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine:
The uniqueness of N4-(4-Fluorophenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H15FN6O2 |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H15FN6O2/c1-23(13-5-3-2-4-6-13)17-21-15(19)14(24(25)26)16(22-17)20-12-9-7-11(18)8-10-12/h2-10H,1H3,(H3,19,20,21,22) |
InChI Key |
WDUKCNWFRJDAPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N |
Origin of Product |
United States |
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